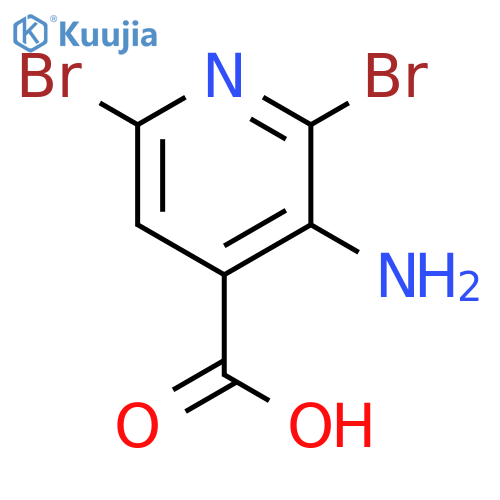

Cas no 52834-10-3 (3-Amino-2,6-dibromoisonicotinic acid)

52834-10-3 structure

商品名:3-Amino-2,6-dibromoisonicotinic acid

3-Amino-2,6-dibromoisonicotinic acid 化学的及び物理的性質

名前と識別子

-

- 3-Amino-2,6-dibromoisonicotinic acid

- 3-amino-2,6-dibromopyridine-4-carboxylic acid

- Ethyl 3-amino-2,5-dibromoisonicotinate

- 3-Amino-2,6-dibromoisonicotinsaeure

- 3-Amino-2,6-dibromoisonicotinicacid

- 52834-10-3

- SCHEMBL535621

- DTXSID50615663

-

- MDL: MFCD13193437

- インチ: InChI=1S/C6H4Br2N2O2/c7-3-1-2(6(11)12)4(9)5(8)10-3/h1H,9H2,(H,11,12)

- InChIKey: SKMKIUXCDAUFPE-UHFFFAOYSA-N

- ほほえんだ: C1=C(C(=C(Br)N=C1Br)N)C(=O)O

計算された属性

- せいみつぶんしりょう: 293.86400

- どういたいしつりょう: 293.86395g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 190

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 76.2Ų

じっけんとくせい

- PSA: 76.21000

- LogP: 2.46820

3-Amino-2,6-dibromoisonicotinic acid セキュリティ情報

3-Amino-2,6-dibromoisonicotinic acid 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Amino-2,6-dibromoisonicotinic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737474-1g |

3-Amino-2,6-dibromoisonicotinic acid |

52834-10-3 | 98% | 1g |

¥5223.00 | 2024-05-10 | |

| Chemenu | CM177491-1g |

3-Amino-2,6-dibromoisonicotinic acid |

52834-10-3 | 95% | 1g |

$554 | 2021-08-05 | |

| Chemenu | CM177491-1g |

3-Amino-2,6-dibromoisonicotinic acid |

52834-10-3 | 95% | 1g |

$568 | 2022-06-11 | |

| Alichem | A029206189-1g |

3-Amino-2,6-dibromoisonicotinic acid |

52834-10-3 | 95% | 1g |

$596.40 | 2023-09-01 | |

| abcr | AB540675-1 g |

Ethyl 3-amino-2,5-dibromoisonicotinate; . |

52834-10-3 | 1g |

€425.90 | 2022-07-28 |

3-Amino-2,6-dibromoisonicotinic acid 関連文献

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

52834-10-3 (3-Amino-2,6-dibromoisonicotinic acid) 関連製品

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 2039-76-1(3-Acetylphenanthrene)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:52834-10-3)3-Amino-2,6-dibromoisonicotinic acid

清らかである:99%

はかる:1g

価格 ($):517.0